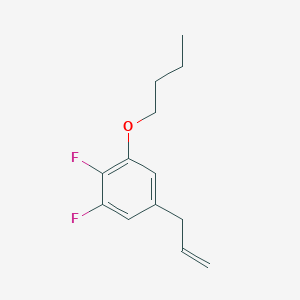

5-Allyl-1-butoxy-2,3-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-2,3-difluoro-5-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O/c1-3-5-7-16-12-9-10(6-4-2)8-11(14)13(12)15/h4,8-9H,2-3,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPARXNFUSKKUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=CC(=C1)CC=C)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 5 Allyl 1 Butoxy 2,3 Difluorobenzene and Analogous Structures

Strategies for the 2,3-Difluorobenzene Core Functionalization

The 2,3-difluorobenzene core presents a unique set of challenges and opportunities for chemists. The two fluorine atoms significantly influence the electronic properties of the aromatic ring, impacting its reactivity and the regioselectivity of substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, providing a direct route to substitute a leaving group on an aromatic ring with a nucleophile. wikipedia.org In the context of difluorobenzene derivatives, this reaction is particularly relevant for introducing alkoxy groups like the butoxy substituent of the target molecule. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netpressbooks.pub

The fluorine atom is a surprisingly effective leaving group in SNAr reactions, a phenomenon attributed to its high electronegativity which strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. wikipedia.org In many cases, fluoride (B91410) is a better leaving group than other halogens in SNAr, an inverted trend compared to SN2 reactions. wikipedia.org This reactivity is a key advantage in the synthesis of fluorinated aromatic compounds.

For a substrate like 1,2,3-trifluorobenzene, the position of nucleophilic attack is dictated by the electronic activation provided by the fluorine atoms. The fluorine atoms activate the ring towards nucleophilic attack, and the regioselectivity of the substitution is influenced by the stability of the intermediate Meisenheimer complex. researchgate.net For instance, reaction with a nucleophile might preferentially displace the fluorine at the 2-position due to the combined electron-withdrawing effects of the adjacent fluorine atoms.

A recent development in this area is the use of a fluorine-thiol displacement reaction as a platform for peptide stapling, highlighting the chemoselectivity of fluoride displacement under mild conditions. springernature.com

For SNAr reactions to proceed efficiently, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These EWGs stabilize the negative charge of the Meisenheimer complex through resonance. pressbooks.pub In the case of 2,3-difluorobenzene, the fluorine atoms themselves act as activating groups, albeit moderately. However, in the absence of stronger activating groups, the substrate can be considered "deactivated" compared to more electron-deficient systems, often requiring more forcing reaction conditions.

The choice of leaving group is also critical. The "element effect" in SNAr reactions often follows the order F > Cl ≈ Br > I, which is counterintuitive when considering bond strengths. nih.gov This is because the rate-determining step is usually the nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of fluorine. youtube.com The departure of the leaving group is a subsequent, faster step. However, factors such as the nature of the nucleophile, the solvent, and the specific substrate can influence this leaving group order. nih.gov For deactivated substrates, enhancing the leaving group's ability to depart or using highly reactive nucleophiles can be necessary to drive the reaction forward.

| Factor | Effect on SNAr on Difluorobenzene | Example |

| Nucleophile | Stronger nucleophiles increase the reaction rate. | Sodium butoxide would be a suitable nucleophile for introducing the butoxy group. |

| Solvent | Aprotic polar solvents are typically used to solvate the cation and not the nucleophile. | Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are common choices. |

| Temperature | Higher temperatures are often required for less activated substrates. | Reactions may be heated to ensure a reasonable reaction rate. |

A more modern and increasingly powerful approach to functionalizing fluoroarenes is through transition metal-catalyzed C-H functionalization. rsc.org This strategy avoids the need for pre-installed leaving groups and offers a more atom-economical route to complex molecules. acs.orgnih.govwhiterose.ac.uk The presence of fluorine atoms can direct the C-H activation to specific positions on the aromatic ring.

The "ortho-fluorine effect" is a well-documented phenomenon where a fluorine substituent directs the metal catalyst to activate the C-H bond at the adjacent ortho position. acs.orgnih.gov This directing effect is attributed to a combination of factors, including the coordination of the fluorine to the metal center and the electronic influence of the fluorine on the acidity of the ortho C-H bond. nih.govbohrium.com This regioselectivity is a powerful tool for the controlled functionalization of fluoroarenes. acs.orgnih.govwhiterose.ac.uk

Various transition metals, including palladium, rhodium, and iridium, have been successfully employed in ortho-fluorine-directed C-H activation. nih.govbohrium.com These reactions can be used to introduce a wide range of functional groups, including alkyl, aryl, and allyl groups. For the synthesis of 5-Allyl-1-butoxy-2,3-difluorobenzene, a C-H allylation of a butoxy-difluorobenzene precursor would be a plausible step.

| Catalyst System | Functional Group Introduced | Key Features |

| Palladium(II) with a suitable ligand | Aryl, Alkyl, Allyl | High efficiency and functional group tolerance. nih.gov |

| Rhodium(III) | Alkenyl, Alkynyl | Often used for oxidative C-H functionalization. nih.gov |

| Iridium(I) with a bipyridine ligand | Boryl | Allows for subsequent cross-coupling reactions. nih.gov |

Another avenue within transition metal catalysis involves the initial formation of a polyfluoroaryl organometallic species, which can then participate in a cross-coupling reaction. rsc.org This can be achieved through the deprotonation of a C-H bond to form an organolithium or Grignard reagent, or through a metal-halogen exchange. These organometallic intermediates can then be coupled with an appropriate electrophile, such as allyl bromide, in the presence of a palladium or nickel catalyst.

The regioselectivity of these reactions is a critical consideration, especially with polyhalogenated substrates where multiple sites are available for reaction. thieme-connect.de The choice of catalyst, ligands, and reaction conditions can be fine-tuned to achieve the desired outcome. For instance, a dual photoredox/palladium-catalyzed cross-electrophile coupling of polyfluoroarenes with aryl halides has been reported, offering a mild and operationally simple route to fluorinated biaryls. acs.org

In the context of synthesizing 5-Allyl-1-butoxy-2,3-difluorobenzene, one could envision a scenario where a butoxy-difluorobenzene is first metallated at the 5-position, followed by a palladium-catalyzed cross-coupling with an allyl halide.

Visible-Light Photoredox Catalysis in Fluorination of Arenes

Visible-light photoredox catalysis has emerged as a powerful and mild method for the formation of C-F bonds, offering an alternative to traditional, often harsh, fluorination techniques. mdpi.comvapourtec.comdntb.gov.ua This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates for fluorination. mdpi.com

The general principle involves the excitation of a photocatalyst (PC) to its excited state (PC*) by visible light. The excited photocatalyst can then engage in either an oxidative or reductive quenching cycle. In a scenario relevant to the fluorination of an arene, the excited photocatalyst could oxidize the aromatic substrate to a radical cation, which can then react with a fluoride source. Alternatively, the photocatalyst can be reduced by a sacrificial electron donor, and the resulting reduced photocatalyst can then reduce a fluorinating agent to generate a fluorine radical.

A range of photocatalysts, including ruthenium and iridium complexes, as well as organic dyes, have been employed for these transformations. mdpi.comresearchgate.net The choice of fluorinating agent is also critical, with reagents like Selectfluor being commonly used. Research has shown that these reactions can tolerate a wide variety of functional groups, which is a significant advantage for the synthesis of complex molecules. mdpi.com For the synthesis of a difluorinated compound like 5-Allyl-1-butoxy-2,3-difluorobenzene, photoredox catalysis could be envisioned as a method for the direct C-H fluorination of a suitably substituted benzene (B151609) precursor, although regioselectivity would be a key challenge to overcome.

Table 1: Key Features of Visible-Light Photoredox Fluorination

| Feature | Description |

| Reaction Conditions | Typically mild, often at room temperature with visible light irradiation. |

| Catalysts | Transition metal complexes (e.g., Ru, Ir) or organic dyes. mdpi.comresearchgate.net |

| Fluorinating Agents | Electrophilic fluorine sources like Selectfluor are common. |

| Advantages | High functional group tolerance, mild conditions. mdpi.com |

| Challenges | Control of regioselectivity in poly-substituted arenes. |

Installation of the Butoxy Group: Etherification Reactions

The introduction of the butoxy group onto the difluorinated aromatic ring is a crucial step in the synthesis of the target molecule. This is typically achieved through etherification reactions, with several established methods available.

The Williamson ether synthesis is a classic and widely used method for forming ethers. It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. researchgate.net In the context of synthesizing 5-Allyl-1-butoxy-2,3-difluorobenzene, a plausible route would involve the reaction of a 2,3-difluorophenolate with a butyl halide.

A documented procedure for a similar compound, 1-butoxy-3,5-difluorobenzene, involves reacting 3,5-difluorophenol (B1294556) with 1-bromobutane (B133212) in the presence of potassium carbonate in acetone. The reaction is heated under reflux for an extended period to ensure completion. This method highlights the general conditions that could be adapted for the synthesis of the 2,3-difluoro isomer.

Table 2: Typical Conditions for Williamson Ether Synthesis of Fluorinated Phenyl Ethers

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions |

| 3,5-Difluorophenol | 1-Bromobutane | K₂CO₃ | Acetone | Reflux, 24h |

This reaction's success is contingent on the nucleophilicity of the phenolate (B1203915) and the reactivity of the alkyl halide. The presence of fluorine atoms on the aromatic ring can influence the acidity of the phenol (B47542) and thus the ease of formation of the corresponding phenolate.

Transition metal-catalyzed reactions provide an alternative to the classical Williamson ether synthesis, often with milder conditions and broader substrate scope. Palladium-catalyzed etherification reactions, for instance, have been developed for the coupling of aryl halides or triflates with alcohols.

One such approach involves the palladium-catalyzed decarboxylative allylation of vinyl ethylene (B1197577) carbonate with phenol-based nucleophiles, which produces allylic aryl ethers. frontiersin.org While this specific example leads to an allylic ether, the underlying principle of palladium-catalyzed C-O bond formation is relevant. For the synthesis of 5-Allyl-1-butoxy-2,3-difluorobenzene, a strategy could involve the palladium-catalyzed coupling of a butoxy-containing boronic acid with a difluoroaryl halide, or vice versa. These cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to etherification and offer a powerful tool for constructing aryl ethers. researchgate.net

Indium(III) chloride has emerged as a versatile Lewis acid catalyst for various organic transformations. One notable application is in the reductive etherification of carbonyl compounds. While direct application to the synthesis of 5-Allyl-1-butoxy-2,3-difluorobenzene is not explicitly documented, related transformations provide a conceptual framework.

For instance, indium(III) chloride can catalyze the reaction of aromatic aldehydes with various nucleophiles. researchgate.netresearchgate.net A hypothetical route could involve the reaction of a 2,3-difluorobenzaldehyde (B42452) derivative. More directly, indium(III) chloride has been shown to catalyze the Biginelli reaction, a three-component coupling of a β-dicarbonyl compound, an aldehyde, and urea, demonstrating its ability to facilitate complex bond formations under mild conditions. organic-chemistry.org Furthermore, indium compounds can catalyze the deoxygenative allylation of aromatic ketones. researchgate.net This suggests the potential for indium-mediated reactions to be adapted for the introduction of the allyl group, possibly in a one-pot procedure involving a difluorinated aldehyde precursor.

Introduction of the Allyl Moiety: Allylation Reactions

The final key structural element to be installed is the allyl group. This can be achieved through various allylation strategies, each with its own set of advantages and challenges.

Palladium-catalyzed allylic alkylation is a powerful method for forming carbon-carbon bonds. In the context of our target molecule, a strategy could involve the generation of a nucleophilic difluorinated aromatic species that then reacts with an allylic electrophile.

Research has shown that palladium catalysis can be used for the dearomative allylation of aromatic cyanohydrins, highlighting the potential to functionalize aromatic rings. chemrxiv.org While this example involves dearomatization, it demonstrates the principle of using a palladium catalyst to couple an aromatic nucleophile with an allyl source. A more direct approach could involve the ortho-lithiation of a 1-butoxy-2,3-difluorobenzene (B164044) precursor, followed by reaction with an allyl halide. rsc.org However, controlling the regioselectivity of such a reaction would be paramount.

Another relevant area of research is the allylic substitution with fluorinated nucleophiles. dntb.gov.uanih.gov These reactions often utilize a palladium catalyst to couple an allylic electrophile with a carbanion that is stabilized by fluorine atoms. While typically focused on creating fluoroalkyl chains, the principles could be adapted for the allylation of a difluorinated aromatic ring if a suitable nucleophilic precursor can be generated.

O-Allylation Using Triazine-Based Reagents

A robust method for the formation of allyl ether linkages, such as the butoxy group in the target molecule (though this section focuses on allylation), involves the use of triazine-based allylating agents. nih.gov Researchers have developed 2,4,6-tris(allyloxy)-1,3,5-triazine (TriAT-allyl) as a highly effective, acid-catalyzed reagent for the O-allylation of alcohols. nih.govjst.go.jp This method is particularly useful for substrates that may be sensitive to acidic or basic conditions. nih.gov

The reaction typically proceeds by treating an alcohol with TriAT-allyl in the presence of a catalytic quantity of a strong acid, such as trifluoromethanesulfonic acid (TfOH). jst.go.jp The triazine reagent serves as a stable, crystalline, and cost-effective source of allyl groups. jst.go.jp The mechanism is believed to involve the protonation of the triazine ring, which facilitates the release of a highly reactive allylic cation species that is subsequently trapped by the alcohol nucleophile. nih.govjst.go.jp This approach has been demonstrated to be effective for a range of primary, secondary, and tertiary alcohols, affording the corresponding allyl ethers in good to excellent yields. jst.go.jp

For the synthesis of an analog of the target molecule, a precursor such as 4-butoxy-2,3-difluorophenol (B150618) could be subjected to these conditions to install the allyl group, although this specific application is a conceptual extension of the reported method for alcohols.

| Substrate (Alcohol) | Conditions | Yield of Allyl Ether (%) |

|---|---|---|

| Hexadecan-1-ol | 0.35 equiv. TriAT-allyl, 0.35 equiv. TfOH, 1,4-dioxane | 95 |

| Cyclododecanol (secondary) | 0.45 equiv. TriAT-allyl, 0.45 equiv. TfOH, 1,4-dioxane, 50 °C | 92 |

| 1-Adamantanol (tertiary) | 0.45 equiv. TriAT-allyl, 0.45 equiv. TfOH, 1,4-dioxane, 50 °C | 87 |

| 4-Phenylbutan-2-ol | 0.45 equiv. TriAT-allyl, 0.45 equiv. TfOH, 1,4-dioxane, 50 °C | 82 |

Cross-Coupling of Difluoromethyl Copper with Allylic Halides

While the title of this subsection refers to difluoromethyl copper, the underlying and more broadly applicable principle for synthesizing the target molecule is the copper-catalyzed cross-coupling of an aryl nucleophile with an allylic electrophile. Organocopper reagents are widely used for the formation of carbon-carbon bonds due to their selective reactivity. researchgate.netmdma.ch

In a hypothetical synthesis relevant to the target structure, an organometallic species derived from a 1-butoxy-2,3-difluorobenzene precursor would be coupled with an allylic halide, such as allyl bromide. wikipedia.org The most common organocopper reagents for such transformations are lithium diorganocuprates (R₂CuLi), also known as Gilman reagents. wikipedia.org These are typically prepared in situ from an organolithium reagent and a copper(I) halide. mdma.ch

The catalytic cycle for copper-catalyzed allylic substitution generally starts with the coordination of a Cu(I) species to the double bond of the allylic halide. wikipedia.org This is followed by an oxidative addition step, which forms a Cu(III)-allyl intermediate. wikipedia.org Finally, reductive elimination occurs, where the aryl group from the cuprate (B13416276) and the allyl group couple to form the product, regenerating the Cu(I) catalyst. wikipedia.org This class of reactions is known for its high regioselectivity, typically favoring the γ-substituted product (SN2' pathway). wikipedia.org

| Nucleophile | Electrophile | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Grignard Reagents (RMgX) | Allylic Acetates | Cu(I) catalyst | Allylic Alkylation | beilstein-journals.org |

| Dialkylzinc Reagents (R₂Zn) | Allylic Halides | Cu(I)/Ligand | Allylic Alkylation | beilstein-journals.org |

| Organolithium Reagents (RLi) | Allylic Ethers | CuBr·SMe₂ | Allylic Alkylation | rsc.org |

| Aryl Iodides | TMSCF₂H | CuI / CsF | Difluoromethylation | nih.govberkeley.edu |

Integrated Synthetic Pathways Towards 5-Allyl-1-butoxy-2,3-difluorobenzene

The construction of a polysubstituted aromatic ring like 5-Allyl-1-butoxy-2,3-difluorobenzene requires a strategic approach that considers the directing effects of the substituents and the compatibility of reaction conditions. Two primary strategies, sequential functionalization and convergent synthesis, can be employed.

A sequential, or linear, synthesis involves the stepwise introduction of functional groups onto a starting aromatic scaffold. The order of these steps is critical and is dictated by the electronic properties of the substituents, which direct the position of subsequent electrophilic or nucleophilic attacks. libretexts.orgopenochem.org

A logical sequential pathway to 5-Allyl-1-butoxy-2,3-difluorobenzene could commence with a readily available precursor like 2,3-difluorophenol (B1222669).

O-Butylation: The phenolic hydroxyl group is first converted to a butoxy ether. This is typically achieved by treating 2,3-difluorophenol with an alkylating agent like 1-bromobutane in the presence of a weak base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent. This Williamson ether synthesis yields 1-butoxy-2,3-difluorobenzene.

Allylation: The next step is the introduction of the allyl group onto the aromatic ring. The butoxy group is a strongly activating ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The position para to the strong butoxy director is C5, which is electronically favored for electrophilic substitution. Therefore, a Friedel-Crafts allylation using an allyl halide (e.g., allyl bromide) and a Lewis acid catalyst would be expected to install the allyl group predominantly at the C5 position, yielding the final product. The choice of Lewis acid must be carefully managed to prevent side reactions.

For 5-Allyl-1-butoxy-2,3-difluorobenzene, a convergent approach would involve the synthesis of two key building blocks:

Fragment A: An aryl component containing the butoxy and difluoro functionalities, activated for coupling. An example is 5-bromo-1-butoxy-2,3-difluorobenzene or (4-butoxy-2,3-difluorophenyl)boronic acid. The bromo-derivative could be synthesized from 1-butoxy-2,3-difluorobenzene via electrophilic bromination.

Fragment B: An allyl-containing coupling partner, such as allylboronic acid, an allyltin (B8295985) reagent, or an allyl-Grignard reagent.

| Feature | Sequential Synthesis | Convergent Synthesis |

|---|---|---|

| Overall Yield | Multiplicative of each step's yield; can be low for long sequences. | Often higher, as lengthy sequences are avoided for the main backbone. |

| Flexibility | Less flexible; a failure in one step impacts the entire synthesis. | More flexible; allows for independent synthesis and modification of fragments. |

| Purification | Intermediates must be purified at each step. | Purification is focused on the fragments and the final product. |

| Application | Well-suited for simpler molecules or when regioselectivity is easily controlled. | Ideal for complex molecules and creating libraries of analogs by varying one fragment. |

Iii. Reaction Mechanisms and Reactivity Studies of 5 Allyl 1 Butoxy 2,3 Difluorobenzene

Mechanistic Investigations of Carbon-Fluorine Bond Transformations in Aromatic Systems

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which makes its selective transformation a significant challenge in organic chemistry. baranlab.org In aromatic systems like 5-Allyl-1-butoxy-2,3-difluorobenzene, the electronic properties of the ring and the nature of the attacking reagent dictate the pathway for C-F bond functionalization.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings. byjus.commasterorganicchemistry.com In contrast to SN1 and SN2 reactions, the SNAr mechanism does not involve a backside attack or the formation of a highly unstable aryl cation. byjus.comchemistrysteps.com Instead, it typically proceeds through a two-step addition-elimination mechanism. chemistrysteps.commasterorganicchemistry.com

The reaction is initiated by the attack of a nucleophile on the aromatic ring at the carbon atom bearing a leaving group, in this case, a fluorine atom. libretexts.org This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups. byjus.commasterorganicchemistry.com In the case of 5-Allyl-1-butoxy-2,3-difluorobenzene, the two fluorine atoms act as electron-withdrawing groups, thereby activating the ring for nucleophilic attack. The presence of these groups ortho and para to the site of attack provides the best stabilization for the negative charge in the intermediate. chemistrysteps.com

The second step of the mechanism involves the elimination of the leaving group (fluoride ion), which restores the aromaticity of the ring. chemistrysteps.com The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) often being a better leaving group than other halogens in this specific reaction type, contrary to the trend in SN1 and SN2 reactions. masterorganicchemistry.comchemistrysteps.com

Another potential, though less common, pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.commasterorganicchemistry.com This mechanism is typically favored when using very strong bases. chemistrysteps.com

While the difluoro-substituted ring in 5-Allyl-1-butoxy-2,3-difluorobenzene is generally electron-deficient, the butoxy group is an electron-donating group, which can direct electrophilic attack. Electrophilic fluorination introduces a fluorine atom to an aromatic ring using an electrophilic fluorine source. wikipedia.orgnumberanalytics.com This method provides an alternative to nucleophilic fluorination. wikipedia.org

The mechanism of electrophilic fluorination is a subject of ongoing research and debate, with two primary proposed pathways: an SN2-like mechanism and a single-electron transfer (SET) mechanism. wikipedia.orgresearchgate.net

SN2-like Mechanism: In this pathway, the electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent. This is a concerted process where the C-F bond forms as the bond between fluorine and the rest of the reagent breaks. wikipedia.org

Single-Electron Transfer (SET) Mechanism: Theoretical studies suggest that for some reagents like Selectfluor, the reaction may proceed via an initial single-electron transfer from the aromatic substrate to the fluorinating agent. researchgate.net This forms a radical cation intermediate, which then collapses to the fluorinated product.

Commonly used electrophilic fluorinating agents include N-F compounds such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgnumberanalytics.com These reagents are designed to have an electron-deficient fluorine atom, making them susceptible to attack by nucleophiles. wikipedia.org The reactivity of these agents can be tuned by modifying the electronic properties of the nitrogen-containing backbone. wikipedia.org

Allyl Group Reactivity and Rearrangements

The allyl group is a versatile functional group that can participate in a variety of reactions, including substitutions and rearrangements.

Allylic halides and related compounds are known to undergo nucleophilic substitution reactions readily, often much faster than their saturated counterparts. openochem.org This enhanced reactivity is attributed to both steric and electronic factors. openochem.org Allylic substitutions can proceed through several mechanisms, including SN1, SN2, and the rearranged SN1' and SN2' pathways.

SN1 and SN1' Mechanisms: In the presence of a weak nucleophile, secondary and tertiary allylic systems can undergo substitution via an SN1 mechanism, which involves the formation of a resonance-stabilized allylic carbocation. openochem.orgmasterorganicchemistry.com Nucleophilic attack can then occur at either end of the allylic system, leading to both the direct substitution product (SN1) and the rearranged product (SN1').

SN2 and SN2' Mechanisms: With a strong nucleophile, primary and secondary allylic systems can react via an SN2 mechanism. youtube.com The SN2' mechanism is a concerted process where the nucleophile attacks the γ-carbon of the allylic system, leading to a shift of the double bond and expulsion of the leaving group. The activating effects of the allyl group in SN2 reactions are well-documented. acs.org

The specific pathway followed depends on the substrate structure, the nature of the nucleophile, the leaving group, and the reaction conditions.

The allyl ether linkage present in 5-Allyl-1-butoxy-2,3-difluorobenzene can undergo thermal or catalyzed intramolecular rearrangements, most notably the Claisen rearrangement. libretexts.orglibretexts.org The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether to form an ortho-allylphenol. wikipedia.orgorganic-chemistry.org

The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic, six-membered transition state. libretexts.orgwikipedia.org This intramolecular process is driven by the formation of a more stable product. wikipedia.org In the case of an allyl aryl ether, the initial rearrangement disrupts the aromaticity of the ring, forming a dienone intermediate, which then tautomerizes to the more stable phenolic product. libretexts.orgorganic-chemistry.org

If the ortho positions on the benzene (B151609) ring are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position, followed by tautomerization. organic-chemistry.org The regioselectivity of the aromatic Claisen rearrangement can be influenced by the electronic nature of substituents on the aromatic ring. wikipedia.org Gold-catalyzed Claisen rearrangements of allyl aryl ethers have also been developed, which are proposed to proceed through an ionic mechanism involving an allyl cation intermediate. acs.org

Butoxy Group Stability and Its Chemical Transformations

The butoxy group is an ether linkage to the aromatic ring. The carbon-oxygen bond in aryl ethers is generally stable due to the sp² hybridization of the aromatic carbon and the partial double bond character resulting from the conjugation of oxygen's lone pairs with the aromatic ring. ncert.nic.in This makes cleavage of the aryl-oxygen bond more difficult than in aliphatic ethers.

However, the butoxy group can undergo certain chemical transformations. The benzylic hydrogens on the butyl chain are activated towards oxidation. libretexts.orgmsu.edu Under strong oxidizing conditions, such as hot acidic potassium permanganate, the entire alkyl side-chain can be cleaved to a carboxylic acid. libretexts.org

The butoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. msu.edulibretexts.org The inductive effect of the alkyl group and resonance donation from the oxygen atom both contribute to this activation. msu.edu The relative rates of electrophilic substitution can be influenced by the steric bulk of the alkyl group. For instance, a tert-butyl group can sterically hinder attack at the ortho position, leading to a higher proportion of the para product. stackexchange.com

The synthesis of aryl ethers like 1-butoxy-4-tert-butylbenzene (B13943118) can be achieved via phase transfer catalysis, reacting a phenol (B47542) with an alkyl halide in the presence of a base. researchgate.net

Interactive Data Table

The following table summarizes the key reaction types and their mechanistic features relevant to 5-Allyl-1-butoxy-2,3-difluorobenzene.

| Functional Group | Reaction Type | Key Intermediates/Transition States | Influencing Factors |

| Difluorinated Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex libretexts.org | Electron-withdrawing groups, Nature of Nucleophile, Leaving Group Ability byjus.commasterorganicchemistry.comchemistrysteps.com |

| Difluorinated Aromatic Ring | Electrophilic Fluorination | SN2-like or SET-based intermediates wikipedia.orgresearchgate.net | Nature of Fluorinating Agent, Electronic Properties of the Ring wikipedia.orgnumberanalytics.com |

| Allyl Group | Allylic Substitution (SN1/SN1') | Resonance-stabilized Allylic Carbocation openochem.orgmasterorganicchemistry.com | Substrate Structure, Nucleophile Strength, Solvent openochem.orgyoutube.com |

| Allyl Group | Allylic Substitution (SN2/SN2') | Concerted Transition State | Steric and Electronic Effects of Allyl Group openochem.orgacs.org |

| Allyl Ether Linkage | Claisen Rearrangement | Cyclic, Six-membered Pericyclic Transition State libretexts.orgwikipedia.org | Temperature, Steric Hindrance, Ring Substituents, Catalysts wikipedia.orgorganic-chemistry.orgacs.org |

| Butoxy Group | Oxidation | Not applicable | Oxidizing Agent Strength, Benzylic Hydrogens libretexts.orgmsu.edu |

| Butoxy Group | Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Electron-donating nature of the group, Steric Hindrance msu.edulibretexts.orgstackexchange.com |

Mechanistic Aspects of Ether Bond Formation and Cleavage

The synthesis of 5-Allyl-1-butoxy-2,3-difluorobenzene, like other aryl alkyl ethers, can be achieved through the Williamson ether synthesis. byjus.comwikipedia.orgcens.clyoutube.comkhanacademy.org This method involves the reaction of a corresponding difluorinated phenol with a butyl halide in the presence of a base.

Ether Bond Formation:

The generally accepted mechanism for the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org In the context of synthesizing 5-Allyl-1-butoxy-2,3-difluorobenzene, the synthesis would commence with the deprotonation of 5-allyl-2,3-difluorophenol by a suitable base to form the more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a butyl halide (e.g., 1-bromobutane), leading to the formation of the ether bond and the displacement of the halide ion. wikipedia.orgcens.cl For a successful SN2 reaction, a primary alkyl halide is preferred to minimize competing elimination reactions. wikipedia.org

Table 1: Key Steps in the Williamson Ether Synthesis of 5-Allyl-1-butoxy-2,3-difluorobenzene

| Step | Description | Reactants | Products |

| 1 | Deprotonation | 5-Allyl-2,3-difluorophenol, Base (e.g., NaH) | 5-Allyl-2,3-difluorophenoxide, Conjugate acid of the base |

| 2 | Nucleophilic Attack | 5-Allyl-2,3-difluorophenoxide, 1-Bromobutane (B133212) | 5-Allyl-1-butoxy-2,3-difluorobenzene, Bromide ion |

Ether Bond Cleavage:

The cleavage of the butoxy ether bond in 5-Allyl-1-butoxy-2,3-difluorobenzene can be accomplished under strongly acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.org The mechanism of this cleavage depends on the nature of the groups attached to the ether oxygen. For aryl alkyl ethers, the reaction is initiated by the protonation of the ether oxygen, making the alcohol a better leaving group. Subsequently, a nucleophilic halide ion attacks the less sterically hindered alkyl carbon in an SN2 fashion, yielding the corresponding phenol and an alkyl halide. libretexts.org

In the case of 5-Allyl-1-butoxy-2,3-difluorobenzene, treatment with a strong acid like HBr would lead to the protonation of the butoxy oxygen. The bromide ion would then attack the primary carbon of the butyl group, resulting in the formation of 5-allyl-2,3-difluorophenol and 1-bromobutane. Cleavage of the aryl-oxygen bond is generally disfavored due to the high energy of the resulting phenyl cation. nih.gov The use of Lewis acids can also facilitate the cleavage of aryl ethers. rsc.orgnih.gov

Influence of Fluorination on Alkoxy Group Reactivity

The presence of two fluorine atoms on the benzene ring significantly influences the reactivity of the butoxy group in 5-Allyl-1-butoxy-2,3-difluorobenzene. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). youtube.comlibretexts.org This effect reduces the electron density of the aromatic ring and, to a lesser extent, the butoxy group.

The electron-withdrawing nature of the fluorine atoms can impact the butoxy group's reactivity in several ways:

Basicity of the Ether Oxygen: The inductive effect of the two fluorine atoms decreases the electron density on the ether oxygen, making it less basic compared to a non-fluorinated analogue. This would mean that stronger acidic conditions might be required for protonation and subsequent cleavage of the ether bond.

Stability of Intermediates: The electron-withdrawing fluorine atoms can destabilize any developing positive charge on the aromatic ring during a reaction. youtube.comyoutube.com

While fluorine has a lone pair that can be donated via a resonance effect (+R effect), its strong inductive effect generally dominates, especially when positioned ortho and meta to the butoxy group. youtube.com

Regioselectivity and Stereoselectivity in Reactions of 5-Allyl-1-butoxy-2,3-difluorobenzene

Positional Selectivity Governed by Fluorine and Alkoxy Substituents

The regioselectivity of electrophilic aromatic substitution on the benzene ring of 5-Allyl-1-butoxy-2,3-difluorobenzene is determined by the combined directing effects of the butoxy, allyl, and two fluorine substituents. msu.edu

Butoxy Group (-OBu): As an alkoxy group, the butoxy substituent is a strong activating group and an ortho, para-director due to its ability to donate a lone pair of electrons to the aromatic ring via resonance. organicchemistrytutor.comyoutube.com

Allyl Group (-CH₂CH=CH₂): The allyl group is a weakly activating group and an ortho, para-director. libretexts.org

Fluorine Atoms (-F): Halogens are deactivating groups due to their strong inductive effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance to stabilize the intermediate carbocation. youtube.comorganicchemistrytutor.com

In 5-Allyl-1-butoxy-2,3-difluorobenzene, the substituents are arranged as follows:

Butoxy at C1

Fluorine at C2 and C3

Allyl at C5

The directing effects of these groups will influence the position of an incoming electrophile. The powerful ortho, para-directing effect of the butoxy group will be the dominant factor. youtube.com The positions ortho (C6) and para (C4) to the butoxy group will be the most activated towards electrophilic attack. The C2 position is also ortho but is already substituted with a fluorine atom.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Substituent Effects | Predicted Reactivity |

| C4 | para to Butoxy, meta to Allyl, meta to F at C2, ortho to F at C3 | Highly activated |

| C6 | ortho to Butoxy, ortho to Allyl, meta to F at C3, para to F at C2 | Highly activated, but may have steric hindrance |

Given the strong activating and directing effect of the butoxy group, electrophilic substitution is most likely to occur at the C4 and C6 positions. Steric hindrance from the adjacent allyl group might slightly disfavor the C6 position.

Iv. Computational and Theoretical Chemistry of 5 Allyl 1 Butoxy 2,3 Difluorobenzene

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of the molecular and electronic structure of fluorinated benzene (B151609) derivatives like 5-Allyl-1-butoxy-2,3-difluorobenzene.

Furthermore, DFT calculations can be used to determine various molecular properties that are not easily accessible through experimental means. For instance, the calculation of HOMO-LUMO energy gaps provides insights into the chemical reactivity and kinetic stability of the molecule. scispace.com The analysis of electrostatic potentials mapped onto the electron density surface can highlight regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack. masterorganicchemistry.com

Here is an interactive data table showing typical calculated electronic properties for a model difluorobenzene derivative using DFT:

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: These values are representative for a difluorobenzene derivative and the actual values for 5-Allyl-1-butoxy-2,3-difluorobenzene would require specific calculations.

For the butoxy side chain, rotations around the C-O and C-C bonds lead to multiple possible conformers. Studies on similar alkoxybenzenes have shown that the energy differences between these conformers can be small, often within a few kcal/mol. researchgate.net The most stable conformer is typically one that minimizes steric hindrance between the alkyl chain and the aromatic ring. In the case of ethoxybenzene, for example, the planar trans conformer is the most stable. researchgate.net For the longer butoxy chain in 5-Allyl-1-butoxy-2,3-difluorobenzene, a larger number of low-energy conformers would be expected.

The allyl group also possesses conformational freedom due to rotation around the C-C single bond. The orientation of the double bond relative to the benzene ring can influence the molecule's reactivity, particularly in reactions involving the allyl group. Computational studies on substituted allylbenzenes can predict the most stable conformations and the energy barriers to rotation.

An illustrative data table of the relative energies of different conformers for a model butoxybenzene (B75284) is presented below:

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed | 0° | 4.5 |

Note: These values are illustrative for a simple alkoxybenzene and would differ for the title compound due to the presence of other substituents.

The distribution of electron density in 5-Allyl-1-butoxy-2,3-difluorobenzene is a direct consequence of the interplay between the electronic effects of its substituents. The two fluorine atoms at positions 2 and 3 strongly withdraw electron density via the inductive effect, while the butoxy group at position 1 is a strong π-donating group through its oxygen lone pairs. The allyl group at position 5 is generally considered a weak electron-donating group.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, energy barriers, and reaction pathways that are often difficult to obtain experimentally.

The synthesis of 5-Allyl-1-butoxy-2,3-difluorobenzene likely involves key steps such as the introduction of the butoxy group onto a difluorophenol precursor, potentially via a Williamson ether synthesis, and the subsequent allylation of the aromatic ring. youtube.com Computational modeling can be used to locate the transition state structures for these reactions.

For the Williamson ether synthesis, the transition state would involve the nucleophilic attack of the phenoxide ion on an alkyl halide (e.g., butyl bromide). The geometry of this transition state, including the bond lengths of the forming C-O bond and the breaking C-Br bond, can be precisely calculated.

A significant advantage of computational modeling is the ability to calculate the energy barriers (activation energies) and reaction free energies for different possible reaction pathways. acs.org This allows for the prediction of the most likely reaction mechanism and the expected product distribution under various conditions.

For instance, in the synthesis of 5-Allyl-1-butoxy-2,3-difluorobenzene, there could be competing pathways for the introduction of the allyl group. Computational analysis of the energy barriers for different electrophilic substitution positions on the substituted benzene ring could explain the observed regioselectivity. Similarly, if a Claisen rearrangement is involved, there could be competing pericyclic and radical pathways, and their respective energy barriers can be calculated to determine the dominant mechanism.

While specific energy barrier data for the synthesis of 5-Allyl-1-butoxy-2,3-difluorobenzene is not available in the literature, the following table provides hypothetical energy barriers for key reaction steps based on similar systems found in computational studies.

| Reaction Step | Competing Pathway | Calculated Energy Barrier (kcal/mol) |

| Butoxy group installation | SN2 reaction | ~20-25 |

| Allylation | Electrophilic attack at C5 | ~15-20 |

| Allylation | Electrophilic attack at C4 | ~20-25 |

| Allylation | Electrophilic attack at C6 | ~18-23 |

Disclaimer: The data in this table is illustrative and based on general values for similar reactions. Specific computational studies on 5-Allyl-1-butoxy-2,3-difluorobenzene are required for accurate energy barrier values.

Solvation Models in Computational Studies of Fluorinated Systemsresearchgate.net

In computational chemistry, accurately modeling the solvation of fluorinated compounds like 5-Allyl-1-butoxy-2,3-difluorobenzene is critical for predicting their behavior in solution. Computational studies frequently employ a combination of Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations to investigate solvation structures. researchgate.net These models are crucial for understanding how the unique properties of fluorine affect interactions between solute and solvent.

For fluorinated systems, solvation models must account for the high electronegativity of fluorine and the resulting polarity of carbon-fluorine bonds. Studies on fluorinated ethers have shown that these molecules can exhibit weak solvating power. researchgate.netrsc.org This is often due to the electron-withdrawing nature of fluorine atoms, which can reduce the ability of nearby atoms, such as an ether oxygen, to coordinate with ions or other polar molecules. For instance, research comparing fluorinated and non-fluorinated ethers has noted that fluorinated solvents tend to form anion-rich solvation structures in electrolyte solutions, a behavior predictable through MD simulations. researchgate.netrsc.org

The primary solvation shell of a molecule like 5-Allyl-1-butoxy-2,3-difluorobenzene would be investigated using techniques like calculating radial distribution functions (RDFs) and coordination numbers (CNs) from MD simulations. rsc.org These calculations provide a statistical picture of the arrangement of solvent molecules around the solute. DFT calculations further complement these findings by providing detailed electronic characteristics of the solvation structures, including charge distributions and binding energies. rsc.org The insights gained from these computational approaches are vital for designing and understanding systems where fluorinated compounds are used, such as in advanced electrolytes for lithium-ion batteries. researchgate.netarxiv.org

Prediction of Reactivity and Selectivity in Organofluorine Systems

Computational methods are powerful tools for predicting the reactivity and selectivity of organofluorine compounds, offering insights into bond stabilities and the influence of fluorine substituents on reaction pathways.

The carbon-fluorine (C-F) bond is recognized as the strongest single bond in organic chemistry, a property that imparts high thermal and chemical stability to organofluorine compounds. wikipedia.orgrsc.orgnih.govwikipedia.org Computational chemistry provides reliable methods for quantifying the strength of these bonds through Bond Dissociation Energy (BDE) calculations. High-level ab initio methods are employed to determine the BDEs for various bonds within a molecule. nih.gov

Below is a table summarizing typical bond dissociation energies for C-H and C-F bonds as determined by computational studies.

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Computational Method Reference |

| C-F (Aromatic) | 101 - 125 | CBS-APNO nih.gov |

| C-H (Aliphatic) | 89 - 104 | CBS-APNO nih.gov |

| C-F (Alkyl) | ~115 | General Chemistry wikipedia.org |

| C-H (Alkyl) | ~104.9 | General Chemistry wikipedia.org |

These values are representative and can vary based on the specific molecular structure and computational method used.

The two fluorine atoms on the aromatic ring of 5-Allyl-1-butoxy-2,3-difluorobenzene exert profound steric and electronic effects that modulate the reactivity of the butoxy group's ether oxygen. The high electronegativity of fluorine creates a strong dipole in the C-F bond, leading to a partial positive charge on the carbon and a partial negative charge on the fluorine (Cδ+—Fδ−). wikipedia.orgrsc.org This introduces strong inductive electron withdrawal from the benzene ring.

This electronic effect propagates to the ether linkage, reducing the electron density on the oxygen atom. As a result, the oxygen's basicity and its ability to act as a nucleophile or a hydrogen bond acceptor are diminished. This suppression of lone pair donation is a known characteristic in organofluorine chemistry. rsc.org Computational studies on fluorinated ethers have confirmed that they exhibit weaker solvating power compared to their non-fluorinated analogs, which is a direct consequence of these electronic effects on the ether oxygen. researchgate.netrsc.org

Furthermore, the placement of a fluorine atom at the 2-position, ortho to the butoxy group, introduces significant steric hindrance. This bulkiness can physically obstruct the approach of reagents to the ether oxygen, further decreasing its reactivity. The interplay between steric and electronic effects is a key factor in controlling reaction selectivity, where the steric bulk of substituents can dictate the stereochemical outcome of a reaction. github.io

Molecular Dynamics Simulations and Intermolecular Interactionsnih.govnih.gov

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time, providing a detailed view of intermolecular interactions. For a substance like 5-Allyl-1-butoxy-2,3-difluorobenzene, MD simulations can elucidate its bulk properties and the nature of the non-covalent forces that govern its behavior in a condensed phase.

Simulations would model a system containing many molecules of 5-Allyl-1-butoxy-2,3-difluorobenzene, allowing for the analysis of their collective interactions. The primary intermolecular forces at play would include:

Van der Waals Forces: These are ubiquitous interactions that would be significant for the nonpolar allyl and butoxy chains.

Dipole-Dipole Interactions: The highly polar C-F bonds create a significant molecular dipole moment, leading to strong electrostatic interactions between molecules.

π-π Stacking: The aromatic rings can interact with each other through stacking, a common interaction in benzene derivatives.

Induced-Dipole Interactions: The polar regions of one molecule can induce temporary dipoles in the nonpolar regions of a neighboring molecule.

MD simulations can also be used to calculate key thermodynamic properties, such as binding energy, which quantifies the strength of interaction between different components in a system. The analysis of atomic trajectories from these simulations reveals structural and interaction behaviors that are often not accessible through experimental means alone.

The table below outlines the key intermolecular interactions for 5-Allyl-1-butoxy-2,3-difluorobenzene that would be investigated using molecular dynamics.

| Interaction Type | Involved Molecular Moieties | Significance for the Compound |

| Dipole-Dipole | C-F bonds, Ether linkage | Strong directional forces due to high polarity, influencing boiling point and solubility. |

| Van der Waals (London Dispersion) | Butoxy chain, Allyl group, Benzene ring | Contribute to overall cohesion and packing in the liquid or solid state. |

| π-π Stacking | Aromatic Benzene Rings | Affects the orientation of molecules in the condensed phase. |

| Induced-Dipole | All moieties | Interactions between polar C-F bonds and nonpolar alkyl chains. |

V. Advanced Characterization Techniques in Organic Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For 5-Allyl-1-butoxy-2,3-difluorobenzene , a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR would be used to identify the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons of the allyl group, the butoxy chain, and the aromatic ring. The allyl group would exhibit characteristic signals for the vinyl protons and the methylene (B1212753) protons adjacent to the aromatic ring. The butoxy group would show signals for the four sets of methylene and methyl protons, with their chemical shifts and multiplicities determined by their proximity to the oxygen atom and neighboring protons. The two aromatic protons would appear as a complex multiplet due to coupling with each other and with the fluorine atoms.

¹³C NMR provides information about the carbon skeleton. Each unique carbon atom in 5-Allyl-1-butoxy-2,3-difluorobenzene would produce a distinct signal. The aromatic region would show six signals, with the carbons directly bonded to fluorine exhibiting characteristic splitting (C-F coupling). The carbons of the allyl and butoxy groups would also be readily identifiable.

¹⁹F NMR is particularly crucial for fluorinated compounds. It would show two distinct signals for the two non-equivalent fluorine atoms on the benzene (B151609) ring. The chemical shifts and the coupling between them (F-F coupling), as well as coupling to nearby protons (H-F coupling), would confirm their positions at the 2- and 3-positions of the benzene ring.

Table 1: Hypothetical ¹H NMR Data for 5-Allyl-1-butoxy-2,3-difluorobenzene This data is illustrative and based on known chemical shift ranges for similar functional groups.

| Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.8-7.2 | m | 2H |

| Allyl -CH= | 5.9-6.1 | m | 1H |

| Allyl =CH₂ | 5.0-5.2 | m | 2H |

| Allyl -CH₂- | 3.3-3.5 | d | 2H |

| Butoxy -OCH₂- | 3.9-4.1 | t | 2H |

| Butoxy -CH₂- | 1.7-1.9 | m | 2H |

| Butoxy -CH₂- | 1.4-1.6 | m | 2H |

| Butoxy -CH₃ | 0.9-1.0 | t | 3H |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic chains, the C=C bond of the allyl group, and the C-O bond of the ether linkage. The C-F bonds would also exhibit strong absorption bands in the fingerprint region.

Raman Spectroscopy , being complementary to IR, would also be valuable. Aromatic ring vibrations and the C=C stretching of the allyl group typically give strong Raman signals.

Table 2: Hypothetical IR Absorption Frequencies for 5-Allyl-1-butoxy-2,3-difluorobenzene This data is illustrative and based on known absorption ranges for similar functional groups.

| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Alkene C=C Stretch | 1640-1680 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O-C Stretch | 1050-1250 |

| C-F Stretch | 1100-1400 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For 5-Allyl-1-butoxy-2,3-difluorobenzene (C₁₃H₁₆F₂O), HRMS would be used to confirm its molecular formula. The experimentally determined monoisotopic mass would be compared to the calculated theoretical mass, with a very small mass error (typically in the parts-per-million range) providing strong evidence for the correct elemental composition.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for 5-Allyl-1-butoxy-2,3-difluorobenzene This data is illustrative.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆F₂O |

| Calculated Monoisotopic Mass | 226.1169 u |

| Hypothetical Measured Mass | 226.1171 u |

| Hypothetical Mass Error | < 5 ppm |

X-ray Crystallography for Single Crystal Structure Analysis

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of a single crystal. If a suitable single crystal of 5-Allyl-1-butoxy-2,3-difluorobenzene could be grown, this technique would determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would unambiguously confirm the substitution pattern on the benzene ring and the conformation of the allyl and butoxy groups.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from any impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for analyzing the purity of 5-Allyl-1-butoxy-2,3-difluorobenzene . A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would likely be employed. The purity would be determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC) , coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), could also be used for purity assessment, given the likely volatility of the compound. The retention time would be a characteristic property of the compound under specific GC conditions.

Table 4: Hypothetical Chromatographic Data for 5-Allyl-1-butoxy-2,3-difluorobenzene This data is illustrative.

| Technique | Parameter | Hypothetical Value |

|---|---|---|

| HPLC | Retention Time | 8.5 min |

| Purity | >99% | |

| GC | Retention Time | 12.2 min |

| Purity | >99% |

Vi. Potential Research Applications and Future Directions in Chemical Sciences

Role as a Precursor and Building Block in Complex Chemical Synthesis

The molecular structure of 5-Allyl-1-butoxy-2,3-difluorobenzene is endowed with several reactive sites, making it a versatile building block for the synthesis of more complex chemical entities. The allyl group, for instance, is amenable to a wide array of chemical transformations, including but not limited to, epoxidation, dihydroxylation, and olefin metathesis. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.

Furthermore, the difluorinated aromatic core provides a platform for various substitution reactions. The fluorine atoms activate the ring towards nucleophilic aromatic substitution (SNAr), a common reaction type for fluorinated aromatics where a nucleophile can displace a fluorine atom. numberanalytics.com This reactivity is crucial for constructing larger, more intricate molecular architectures. The electronic properties of the difluorinated ring can also direct further electrophilic substitutions to specific positions, offering regioselective control in synthesis. This compound can serve as a key intermediate in the production of a range of molecules for pharmaceuticals and agrochemicals. numberanalytics.comyoutube.com

Table 1: Physicochemical Properties of 5-Allyl-1-butoxy-2,3-difluorobenzene and Related Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

|---|---|---|---|---|

| 5-Allyl-1-butoxy-2,3-difluorobenzene | 1365272-38-9 | C₁₃H₁₆F₂O | 226.26 | Not extensively documented |

| 1,3-Difluorobenzene | 372-18-9 | C₆H₄F₂ | 114.09 | Boiling Point: 83 °C; Density: 1.163 g/mL. chemicalbook.comsigmaaldrich.com Used in pharmaceutical and pesticide synthesis. chemicalbook.com |

| 1-Bromo-2,3-difluorobenzene | 38573-88-5 | C₆H₃BrF₂ | 192.99 | Boiling Point: 157-158 °C; Density: 1.724 g/mL. chemicalbook.com Intermediate for liquid crystals and drugs. chemicalbook.com |

Note: Data for 5-Allyl-1-butoxy-2,3-difluorobenzene is sparse in public literature; properties of precursors are provided for context.

Exploration in Advanced Materials Science (e.g., as monomers for polymers, functional coatings)

The incorporation of fluorine into organic molecules is a well-established strategy for developing advanced materials with unique properties such as high thermal stability, chemical resistance, and specific optical characteristics. numberanalytics.com 5-Allyl-1-butoxy-2,3-difluorobenzene is a prime candidate for exploration in materials science.

The terminal double bond of the allyl group makes it a suitable monomer for polymerization reactions. The resulting fluoropolymers could exhibit desirable properties imparted by the fluorine atoms, such as hydrophobicity and low surface energy, making them ideal for functional coatings. Fluoropolymers are known for their exceptional stability and resistance to chemical degradation. numberanalytics.com

Additionally, the rigid difluorobenzene core combined with the flexible butoxy chain is a structural motif commonly found in liquid crystal molecules. The specific substitution pattern of 5-Allyl-1-butoxy-2,3-difluorobenzene could lead to the formation of mesophases, which are essential for applications in display technologies like organic light-emitting diodes (OLEDs). numberanalytics.com The ability to polymerize the allyl group after the alignment of the liquid crystal phase could lock in the desired molecular orientation, creating highly ordered, stable polymer networks.

Table 2: Functional Groups of 5-Allyl-1-butoxy-2,3-difluorobenzene and Their Roles in Materials Science

| Functional Group | Potential Role in Materials Science |

|---|---|

| Allyl Group | Polymerizable unit for creating fluorinated polymers and polymer networks. |

| Butoxy Chain | Provides flexibility, influences solubility, and can contribute to liquid crystalline behavior. |

| Difluorobenzene Core | Imparts thermal stability, chemical resistance, hydrophobicity, and specific electronic properties to the resulting material. |

Development of Novel Methodologies in Organofluorine Chemistry

The synthesis of polysubstituted aromatic compounds like 5-Allyl-1-butoxy-2,3-difluorobenzene often requires multi-step procedures. The pursuit of more efficient and selective synthetic routes to this and related molecules drives the development of new methodologies in organofluorine chemistry. cas.cn A significant area of research is the transition metal-catalyzed C–H bond functionalization, which offers a direct way to introduce functional groups onto an aromatic ring, potentially simplifying synthetic pathways. chimia.ch

Innovations in fluorination and fluoroalkylation methods are constantly emerging, spurred by the need for structurally diverse organofluorine compounds. cas.cn Research into creating molecules like 5-Allyl-1-butoxy-2,3-difluorobenzene can lead to the discovery of new catalysts and reagents that offer improved reactivity and selectivity for C-F bond formation and subsequent modifications. numberanalytics.comchimia.ch For example, developing a catalytic method to directly allylate a butoxy-difluorobenzene precursor would represent a significant advancement. researchgate.net

Sustainable and Green Chemistry Approaches for Fluorinated Compounds

Traditionally, the synthesis of fluorinated compounds has involved the use of harsh reagents and conditions, raising environmental concerns. numberanalytics.com There is a strong and growing imperative within the chemical community to develop more sustainable and "green" practices for organofluorine chemistry. numberanalytics.comacs.org This includes the development of safer fluorinating agents, the use of catalytic methods to reduce waste, and the implementation of more energy-efficient processes like electrochemical synthesis and flow chemistry. numberanalytics.comnumberanalytics.com

Applying green chemistry principles to the synthesis of 5-Allyl-1-butoxy-2,3-difluorobenzene could involve several strategies:

Catalytic Processes: Utilizing transition metal catalysts for cross-coupling reactions to build the molecule, which are often more efficient and generate less waste than stoichiometric methods. numberanalytics.com

Electrochemical Synthesis: Exploring electrochemical methods for fluorination or other transformations, which can reduce the need for chemical oxidants or reductants. numberanalytics.comnumberanalytics.com

Alternative Solvents: Moving away from hazardous organic solvents towards greener alternatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. researchgate.net

The push for sustainability also includes considering the lifecycle of fluorinated compounds and developing methods for their recycling and reuse. numberanalytics.comrsc.org

Design and Synthesis of Related Fluorinated Scaffolds with Tunable Properties

5-Allyl-1-butoxy-2,3-difluorobenzene can be viewed as a scaffold that can be systematically modified to fine-tune its physicochemical properties for specific applications. nih.gov By making deliberate changes to its molecular structure, researchers can create a library of related compounds with a spectrum of characteristics.

Possible modifications to this scaffold include:

Varying the Alkoxy Chain: Replacing the butoxy group with shorter (e.g., ethoxy) or longer (e.g., hexyloxy, octyloxy) alkyl chains can alter the compound's solubility, melting point, and liquid crystalline properties.

Modifying the Unsaturated Group: The allyl group could be replaced with other polymerizable or reactive moieties, such as a vinyl or styryl group, to change the reactivity and properties of the resulting polymers.

Altering the Fluorination Pattern: Changing the number and position of fluorine atoms on the benzene (B151609) ring would significantly impact the electronic properties, stability, and reactivity of the molecule. researchgate.net

This ability to create scaffolds with tunable properties is highly valuable in drug discovery and materials science, allowing for the optimization of a molecule's performance for a given purpose. chimia.chnih.govsciencedaily.com The synthesis of such tailored molecules is a key focus of modern organofluorine chemistry. chimia.ch

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| 5-Allyl-1-butoxy-2,3-difluorobenzene |

| 1,3-Difluorobenzene |

| 1-Bromo-2,3-difluorobenzene |

| 1-Butoxy-2,3-difluorobenzene (B164044) |

| Fluconazole |

| Flucycloxuron |

| Diflubenzuron |

| 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene |

| 2-allyl-4-bromo-6-nitrophenol |

| 3-allyl-2-(allyloxy)-5-bromoaniline |

| 1,3-bis(2-hydroxyhexafluoro-2-propyl)benzene |

| 1,3,5,-tris(2-hydroxyhexafluoro-2-propyl)benzene |

| 1,3-bis(2-trimethylsilyloxyhexafluoro-2-propyl)-5-allylbenzene |

Q & A

Q. What are the established synthetic routes for 5-Allyl-1-butoxy-2,3-difluorobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically starts with a fluorinated benzene precursor. Key steps include:

- Functionalization : Introduce alkoxy groups (e.g., butoxy) via nucleophilic substitution under anhydrous conditions .

- Allylation : Use allyl halides in the presence of a base (e.g., K₂CO₃) to introduce the allyl group. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. Yield optimization requires strict control of stoichiometry and exclusion of moisture .

Q. How can researchers monitor reaction progress and confirm intermediate structures?

- Methodological Answer :

- TLC Monitoring : Use silica-coated plates with UV visualization (e.g., 254 nm) for nitro reduction or allylation steps. Rf values should align with standards .

- Spectroscopic Confirmation :

- ¹H/¹³C NMR : Compare chemical shifts of allyl protons (δ 5.1–5.8 ppm) and fluorinated aromatic protons (δ 6.5–7.2 ppm).

- FT-IR : Validate C-F stretches (1000–1100 cm⁻¹) and alkoxy C-O bonds (1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting solubility data for fluorinated intermediates be resolved during purification?

- Methodological Answer : Fluorinated compounds often exhibit low solubility (e.g., <0.1 mg/mL in water ). Strategies include:

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO) for NMR analysis or hexane/ethyl acetate mixtures for recrystallization.

- Derivatization : Convert intermediates to more soluble analogs (e.g., acetate salts) temporarily .

- Temperature Gradients : Use reflux conditions for dissolution and gradual cooling for crystallization .

Q. What advanced techniques mitigate side reactions during allylation of fluorinated aromatics?

- Methodological Answer : Side reactions (e.g., over-allylation or elimination) arise from:

- Electrophilic Competition : Fluorine’s electron-withdrawing effect directs allylation to specific positions. DFT calculations predict regioselectivity .

- Catalytic Optimization : Use Pd(0) catalysts for controlled allyl transfer or phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .

- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of allyl groups .

Q. How should researchers analyze contradictory spectroscopic data for fluorinated byproducts?

- Methodological Answer :

- Multi-Technique Validation : Combine GC-MS for volatile byproducts, HRMS for exact mass, and ¹⁹F NMR for fluorine environment analysis.

- Computational Modeling : Use software like Gaussian to simulate NMR spectra of proposed structures and compare with experimental data .

- Isolation and Crystallography : For persistent ambiguities, grow single crystals (e.g., via slow evaporation in CH₂Cl₂/hexane) for X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.